molecular formula C14H24B2O6 B14899572 Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis-

Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis-

Cat. No.: B14899572
M. Wt: 310.0 g/mol
InChI Key: MBIJPBHSZXBTEQ-UHFFFAOYSA-N
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Description

Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- is an organoboron compound characterized by the presence of boronic acid functional groups attached to a 2,5-dibutoxy-1,4-phenylene backbone. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- typically involves the reaction of 2,5-dibutoxy-1,4-dibromobenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound .

Industrial Production Methods

Industrial production of boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s ability to accept electron pairs, forming stable yet reversible complexes. These properties make it useful in applications requiring dynamic covalent bonding, such as self-healing materials and responsive polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- is unique due to its butoxy substituents, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring compatibility with non-polar solvents and materials .

Properties

Molecular Formula

C14H24B2O6

Molecular Weight

310.0 g/mol

IUPAC Name

(4-borono-2,5-dibutoxyphenyl)boronic acid

InChI

InChI=1S/C14H24B2O6/c1-3-5-7-21-13-9-12(16(19)20)14(22-8-6-4-2)10-11(13)15(17)18/h9-10,17-20H,3-8H2,1-2H3

InChI Key

MBIJPBHSZXBTEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OCCCC)B(O)O)OCCCC)(O)O

Origin of Product

United States

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